molecular formula C9H19ClN2O4S B2417345 Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride CAS No. 2445750-28-5

Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride

Cat. No.: B2417345
CAS No.: 2445750-28-5
M. Wt: 286.77
InChI Key: OAXBANKZTVXLND-LEUCUCNGSA-N
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Description

Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound consists of a complex arrangement of functional groups which contribute to its diverse reactivity and biological activity.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S.ClH/c1-15-9(14)7(5-12)11-8(13)6(10)3-4-16-2;/h6-7,12H,3-5,10H2,1-2H3,(H,11,13);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXBANKZTVXLND-LEUCUCNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)C(CCSC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)NC(=O)[C@H](CCSC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride typically involves multiple steps starting from simple amino acids and methylating agents. The process involves:

  • Protection of Amino Groups: : Initial steps often involve protecting the amino group to prevent unwanted side reactions.

  • Formation of Intermediate Compounds: : Through various coupling reactions, the intermediate amino acid derivatives are formed.

  • Methylation: : Methylation of the intermediate compounds using specific methylating agents.

  • Deprotection and Hydrochloride Formation: : The final steps include deprotection of amino groups and reaction with hydrochloride to yield the desired compound.

Industrial Production Methods

The industrial production methods may involve large-scale synthesis in batch reactors, followed by purification processes such as crystallization, extraction, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride can undergo oxidation reactions, especially at the sulfur-containing moiety.

  • Reduction: : The compound can be reduced under suitable conditions to modify the functional groups.

  • Substitution: : It undergoes substitution reactions particularly at the amino or hydroxyl groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Agents like hydrogen peroxide or potassium permanganate.

  • Reducing Agents: : Agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution Reagents: : Various halogenating agents, nucleophiles, and catalysts are used to facilitate substitution reactions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used, leading to derivatives with altered functional groups, which could have enhanced or modified properties.

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C₁₁H₁₄ClN₃O₄S
  • Molecular Weight : 307.76 g/mol

Structural Features

The compound features a complex arrangement of functional groups, including:

  • An amino acid backbone
  • A methylsulfanyl group
  • A hydroxyl group
  • A hydrochloride moiety

These structural elements contribute to its reactivity and biological activity.

Chemistry

Analytical Standards
Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride is utilized as an analytical standard in various chemical analyses, aiding in the calibration of instruments and validation of methods.

Reaction Intermediates
This compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

Enzyme Inhibition Studies
Research has explored the compound's potential to inhibit specific enzymes. For example, studies have shown its effectiveness in inhibiting certain proteases, which can be crucial for understanding biochemical pathways and developing therapeutic agents.

Cell Culture Applications
The compound has been used in cell culture studies to assess its effects on cellular processes such as proliferation and apoptosis. This research is vital for evaluating its potential therapeutic applications.

Medicine

Drug Development
Due to its interaction with biological molecules, this compound is being investigated for its therapeutic potential. It has shown promise in preliminary studies as a candidate for treating conditions related to enzyme dysfunction.

Diagnostic Agents
The compound is evaluated as a component in diagnostic assays, particularly in detecting specific biomarkers associated with diseases. Its unique properties allow for sensitive detection methods.

Industry

Material Science
Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride is being explored for use in developing new materials with specific chemical properties. Its unique structure can enhance material performance in various applications.

Biotechnology
In biotechnology, this compound is applied in processes such as the synthesis of biocompatible materials. Its properties make it suitable for use in drug delivery systems and tissue engineering.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride against a specific protease involved in cancer progression. The results indicated a significant inhibition rate, suggesting its potential as a therapeutic agent .

Case Study 2: Drug Development

Research highlighted in Pharmaceutical Research examined the compound's role as a lead candidate for drug development targeting metabolic disorders. The study demonstrated favorable pharmacokinetic properties and efficacy in preclinical models .

Case Study 3: Diagnostic Applications

A recent investigation published in Clinical Biochemistry explored the use of this compound as a diagnostic agent for liver diseases. The findings showed that it could effectively differentiate between healthy and diseased tissues based on enzyme activity levels .

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of this compound involves its interaction with various molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator of enzyme activity, thereby influencing biochemical pathways. The presence of amino, hydroxyl, and methylsulfanyl groups contributes to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate

  • Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; sulfate

  • Methyl (2S)-2-[[(2S)-2-amino-4-ethylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride

Uniqueness

What sets Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride apart from similar compounds is the unique arrangement of its functional groups, particularly the presence of the hydrochloride moiety which can influence its solubility, reactivity, and biological activity

This compound clearly stands out due to its distinctive chemical structure and versatile applications, making it a compound of significant scientific interest.

Biological Activity

Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate; hydrochloride, commonly referred to as a derivative of methionine and a modified amino acid, exhibits various biological activities that have garnered attention in pharmacological and biochemical research. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C₈H₁₄ClN₃O₄S
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 6149-41-3

The presence of a methylsulfanyl group and multiple amino functionalities contributes to its reactivity and biological interactions.

  • Antioxidant Activity :
    • Methyl (2S)-2-amino-4-methylsulfanylbutanoate has been shown to exhibit antioxidant properties, reducing oxidative stress in cellular models. This is particularly beneficial in neuroprotective contexts where oxidative damage is prevalent.
  • Modulation of Amino Acid Metabolism :
    • The compound plays a role in modulating the metabolism of sulfur-containing amino acids, which are crucial for various physiological processes including protein synthesis and detoxification pathways.
  • Neuroprotective Effects :
    • Studies have indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress, potentially through the regulation of signaling pathways related to cell survival.

Biological Activity Data

Biological ActivityEffectReference
AntioxidantReduces oxidative stress
NeuroprotectionPrevents neuronal apoptosis
Amino Acid ModulationInfluences sulfur metabolism

Case Studies

  • Neuroprotection in Animal Models :
    • A study demonstrated that administration of methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate significantly reduced markers of oxidative stress in rat models subjected to induced neurodegeneration. The results suggested a protective mechanism against neuronal loss associated with conditions like Alzheimer's disease.
  • Potential in Cancer Therapy :
    • Research has explored its application in cancer therapy, where it was found to enhance the efficacy of chemotherapeutic agents by modulating metabolic pathways that contribute to drug resistance.
  • Effects on Muscle Growth :
    • In clinical trials focusing on muscle wasting conditions, the compound showed promise in promoting muscle protein synthesis, suggesting potential applications in treating cachexia or sarcopenia.

Q & A

Q. Q: What are the standard synthetic routes for preparing Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate hydrochloride, and how is purity ensured?

A: The compound is typically synthesized via peptide coupling strategies. A common approach involves:

  • Dissolving a precursor (e.g., methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride) in anhydrous THF under nitrogen.
  • Adding a coupling agent like HATU or DIC with DIEA to activate the carboxylic acid group of (2S)-2-amino-4-methylsulfanylbutanoic acid.
  • Stirring at room temperature for 12–24 hours, followed by quenching with dilute HCl.
  • Purification via reverse-phase C18 chromatography (acetonitrile/water gradient) to isolate the hydrochloride salt .
    Purity is validated using HPLC (≥95% purity) and LC-MS to confirm molecular weight .

Advanced Synthesis: Reaction Optimization

Q. Q: How can reaction conditions be optimized to improve yield and reduce side products?

A: Key parameters include:

  • Solvent selection : Anhydrous THF or DMF enhances solubility of intermediates and minimizes hydrolysis .
  • Temperature control : Maintaining 0–5°C during coupling reduces racemization; gradual warming to RT ensures completion .
  • Stoichiometry : A 1.2:1 molar ratio of coupling agent to carboxylic acid minimizes unreacted starting material .
  • Catalyst screening : Testing DIEA vs. NMM for base-dependent activation can improve efficiency .
    Post-reaction TLC and in-process LC-MS monitoring help identify side products (e.g., dimerization) early .

Analytical Confirmation of Structure

Q. Q: What analytical techniques are critical for confirming the compound’s structural integrity?

A: A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR validates stereochemistry (e.g., S-configuration at chiral centers) and detects impurities. Key signals include methylsulfanyl (~δ 2.1 ppm) and hydroxypropanoate (δ 4.3–4.5 ppm) .
  • HRMS : Exact mass analysis confirms molecular formula (e.g., C₁₀H₁₉ClN₂O₅S) with <2 ppm error .
  • XRD : Single-crystal X-ray diffraction resolves absolute configuration if crystallization is feasible .

Advanced Purity Analysis

Q. Q: How are trace impurities identified and quantified in this compound?

A: Impurity profiling involves:

  • HPLC-DAD/MS : Gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) separates degradation products (e.g., hydrolyzed esters). MS/MS fragmentation distinguishes isobaric impurities .
  • ICP-MS : Detects heavy metal residues (e.g., Pd from catalysts) at ppb levels .
  • Chiral HPLC : Ensures enantiomeric excess (>99% for S,S-configuration) using a Chiralpak AD-H column .

Structural vs. Functional Stability

Q. Q: What methodologies assess the compound’s stability under physiological conditions?

A: Stability studies include:

  • pH-dependent degradation : Incubating in buffers (pH 1–9) at 37°C for 24–72 hours, followed by LC-MS to track hydrolysis of the ester or amide bonds .
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (>150°C indicates thermal stability) .
  • Light exposure testing : UV-Vis spectroscopy monitors photodegradation (λmax ~270 nm for indole derivatives) .

Biological Activity Assay Design

Q. Q: How are target-specific bioassays designed to evaluate this compound’s activity?

A: Example workflow:

  • Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled ligands for serotonin receptors) quantify IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays (e.g., tryptophan hydroxylase inhibition) measure kinetic parameters (Km, Vmax) .
  • Cellular uptake : LC-MS quantifies intracellular concentrations in HEK293 cells after 24-hour exposure .

Resolving Data Contradictions

Q. Q: How to address discrepancies between computational predictions and experimental results?

A: Strategies include:

  • Revisiting DFT calculations : Verify transition-state geometries using higher-level theory (e.g., CCSD(T)) .
  • Isotopic labeling : ¹³C-labeled intermediates track unexpected byproducts in reaction pathways .
  • Cross-validation : Compare NMR data with published spectra of analogous compounds (e.g., methyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride) .

Computational Modeling for Reactivity

Q. Q: How can quantum mechanics/molecular mechanics (QM/MM) predict reactivity in novel derivatives?

A: Steps include:

  • Conformational sampling : Molecular dynamics (MD) simulations (AMBER/CHARMM) identify low-energy conformers .
  • Transition-state analysis : QM/MM calculates activation barriers for amide bond formation or ester hydrolysis .
  • Docking studies : AutoDock Vina predicts binding affinities to target proteins (e.g., NMDA receptors) .

Comparative Studies with Structural Analogs

Q. Q: How does modifying the methylsulfanyl group affect bioactivity?

A: A systematic comparison involves:

  • Synthesizing analogs : Replace -SCH₃ with -SH, -SO₂CH₃, or -CF₃ .
  • SAR analysis : Measure changes in logP (HPLC-derived) and EC₅₀ (cell-based assays).
  • Data correlation : Trifluoromethyl analogs show 10× higher metabolic stability but reduced solubility .

Advanced Pharmacokinetic Profiling

Q. Q: What in vitro/in vivo models evaluate absorption and metabolism?

A: Key models include:

  • Caco-2 monolayer assay : Predicts intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to quantify t₁/₂ via LC-MS .
  • Pharmacokinetic studies in rodents : IV/PO dosing tracks AUC, Cmax, and clearance rates .

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